molecular formula C16H16ClN3O3S B4881080 N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide

Numéro de catalogue B4881080
Poids moléculaire: 365.8 g/mol
Clé InChI: DDJUHCYDEZCCGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.

Mécanisme D'action

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide inhibits BTK by binding to its active site, preventing its phosphorylation and downstream signaling. BTK is a crucial component of the BCR signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of BTK leads to a decrease in B-cell activation and proliferation, as well as an increase in apoptosis.
Biochemical and Physiological Effects
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, with minimal toxicity to normal cells. N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has also demonstrated efficacy in preclinical models of autoimmune diseases, with a reduction in disease severity and inflammation. However, further studies are needed to determine the long-term effects of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide on normal B-cell function and immune system homeostasis.

Avantages Et Limitations Des Expériences En Laboratoire

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to inhibit BCR signaling in both normal and malignant B-cells. However, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects on other kinases.

Orientations Futures

Future research on N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide in patients with B-cell malignancies and autoimmune diseases.
2. Studies to investigate the long-term effects of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide on normal B-cell function and immune system homeostasis.
3. Development of more potent and selective BTK inhibitors based on the structure of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide.
4. Investigation of the potential of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies and autoimmune diseases.
5. Studies to elucidate the mechanisms of resistance to BTK inhibitors, including N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide, and the development of strategies to overcome resistance.
In conclusion, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies and autoimmune diseases. Further research is needed to evaluate the safety and efficacy of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide in clinical trials and to investigate its potential in combination with other therapies.

Méthodes De Synthèse

The synthesis of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide involves several steps, starting with the reaction of 3-chloro-4-(4-morpholinyl)aniline with carbon disulfide to form the corresponding isothiocyanate. This intermediate is then reacted with 2-furoic acid to yield N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide. The synthesis of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has been optimized to improve the yield and purity of the final product.

Applications De Recherche Scientifique

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to tumor growth inhibition. N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Propriétés

IUPAC Name

N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c17-12-10-11(3-4-13(12)20-5-8-22-9-6-20)18-16(24)19-15(21)14-2-1-7-23-14/h1-4,7,10H,5-6,8-9H2,(H2,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJUHCYDEZCCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}furan-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.